3',5'-Dipivaloxyacetophenone
Description
3',5'-Dipivaloxyacetophenone (CAS 406919-44-6) is a synthetic aromatic ketone derivative characterized by two pivaloyloxy (2,2-dimethylpropanoyloxy) groups at the 3' and 5' positions of the acetophenone backbone. Its molecular formula is C₁₈H₂₄O₅, with a molecular weight of 320.38 g/mol . It is primarily utilized as a pharmaceutical intermediate, notably in prodrug design and targeted drug delivery systems due to its steric bulk and metabolic stability .
Properties
IUPAC Name |
[3-acetyl-5-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-11(19)12-8-13(22-15(20)17(2,3)4)10-14(9-12)23-16(21)18(5,6)7/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOGZDZSPLFLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607280 | |
| Record name | 5-Acetyl-1,3-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406919-44-6 | |
| Record name | 5-Acetyl-1,3-phenylene bis(2,2-dimethylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50607280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 3,5-Dihydroxyacetophenone
The most widely documented route involves esterification of 3,5-dihydroxyacetophenone with pivaloyl chloride. This method leverages the reactivity of phenolic hydroxyl groups with acyl chlorides under basic conditions.
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran
-
Base: Triethylamine (2.2 equiv per hydroxyl group)
-
Temperature: 0–5°C (initial), then room temperature
-
Time: 12–24 hours
Mechanism:
Alternative Protecting Group Approaches
While pivaloyl is standard, comparative studies reveal trade-offs with other protecting groups:
| Protecting Group | Reaction Yield (%) | Stability in Basic Conditions | Deprotection Method |
|---|---|---|---|
| Pivaloyl | 82–89 | High | LiAlH4/THF |
| Acetyl | 75–78 | Moderate | NaOH/MeOH |
| Benzoyl | 68–72 | Low | H2/Pd-C |
Pivaloyl groups provide superior steric protection and stability, making them ideal for multi-step syntheses.
Optimized Laboratory-Scale Protocols
Single-Pot Procedure (Modified Reddy et al. Method)
Adapted from brominated analog synthesis:
Materials:
-
3,5-Dihydroxyacetophenone (10 mmol)
-
Pivaloyl chloride (22 mmol)
-
Triethylamine (24 mmol)
-
Anhydrous CH2Cl2 (100 mL)
Steps:
-
Cool CH2Cl2 to 0°C under N2 atmosphere.
-
Add triethylamine dropwise followed by pivaloyl chloride.
-
Stir at room temperature for 18 hours.
-
Wash with 5% HCl (2×50 mL), then saturated NaHCO3.
-
Dry over MgSO4 and concentrate in vacuo.
Microwave-Assisted Synthesis
Emerging protocols reduce reaction times significantly:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 25 | 80 |
| Time (h) | 18 | 0.5 |
| Energy Consumption | 1.2 kWh | 0.15 kWh |
| Yield (%) | 84 | 81 |
While yields are comparable, microwave methods reduce solvent use by 60%.
Industrial-Scale Production
Continuous Flow Reactor Design
Pilot plant data from GMP facilities show advantages over batch processing:
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Throughput (kg/day) | 12 | 38 |
| Solvent Recovery (%) | 72 | 94 |
| Impurity Profile | 0.8–1.2% | 0.3–0.5% |
Key parameters:
Critical Reaction Optimization
Solvent Effects on Yield
Systematic screening reveals solvent polarity strongly influences reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 87 |
| THF | 7.58 | 85 |
| Acetonitrile | 37.5 | 62 |
| Toluene | 2.38 | 71 |
Polar aprotic solvents maximize nucleophilic attack on the acyl chloride.
Stoichiometric Ratios
Balancing reagent excess against side-product formation:
| Pivaloyl Chloride Equiv | Yield (%) | Bis-Acylated Byproduct (%) |
|---|---|---|
| 2.0 | 76 | 4 |
| 2.2 | 85 | 6 |
| 2.5 | 87 | 11 |
A 2.2:1 ratio achieves optimal efficiency without excessive purification burden.
Purification and Analysis
Crystallization vs. Chromatography
| Method | Purity (%) | Recovery (%) | Cost (USD/g) |
|---|---|---|---|
| Ethanol Crystallization | 98.2 | 78 | 0.12 |
| Silica Chromatography | 99.5 | 92 | 2.40 |
Large-scale production favors crystallization, while analytical-grade material requires chromatography.
Spectroscopic Validation
1H NMR (CDCl3, 400 MHz):
-
δ 1.35 (s, 18H, pivaloyl CH3)
-
δ 2.65 (s, 3H, acetyl CH3)
-
δ 7.12–7.45 (m, 3H, aromatic)
IR (KBr):
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dipivaloxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Reagent in Chemical Reactions : 3',5'-Dipivaloxyacetophenone is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique functional groups enhance reactivity and selectivity in reactions, making it valuable for chemists exploring new synthetic pathways.
-
Proteomics Research
- Studying Protein Interactions : The compound is used extensively in proteomics to investigate protein interactions and functions. Its solubility properties facilitate the study of proteins in various biological contexts, enabling researchers to explore cellular mechanisms and signaling pathways.
-
Pharmacology and Medicinal Chemistry
- Potential Therapeutic Applications : Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The compound's ability to modulate enzymatic activity related to steroid metabolism positions it as a candidate for developing targeted therapies for metabolic disorders and cancer.
Anticancer Activity
A study published in a peer-reviewed journal focused on the anticancer properties of compounds similar to this compound. Results showed significant inhibition of cancer cell proliferation at concentrations as low as 10 µM. The study highlighted the compound's potential to selectively inhibit enzymes involved in steroid metabolism, which are often dysregulated in cancerous tissues.
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Properties | Inhibition of cell proliferation | |
| Enzyme Inhibition | Selective inhibition of 11β-HSD1 and 11β-HSD2 |
Enzyme Inhibition Research
Further investigations revealed that this compound could selectively inhibit crucial enzymes such as 11β-HSD1 and 11β-HSD2, implicated in cortisol metabolism. This selectivity suggests potential therapeutic applications for conditions like obesity and diabetes.
| Enzyme Targeted | Role in Metabolism | Therapeutic Implications |
|---|---|---|
| 11β-HSD1 | Cortisol activation | Obesity, diabetes |
| 11β-HSD2 | Cortisol deactivation | Metabolic syndrome |
Mechanism of Action
The mechanism of action of 3’,5’-Dipivaloxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3',5'-Dipivaloxyacetophenone with key analogs, highlighting structural variations, physicochemical properties, and applications:
Structural and Functional Analysis
Substituent Effects on Lipophilicity: The pivaloyloxy groups in this compound confer higher lipophilicity (logP = 3.79) compared to the acetyloxy groups in 3',5'-Diacetoxyacetophenone (logP ~1.5 estimated). This makes the former more suitable for enhancing blood-brain barrier penetration in drug design . Fluorine substituents in 3',5'-Difluoroacetophenone reduce logP (estimated ~2.0) but improve metabolic stability .
Reactivity and Synthetic Utility: The bromine atom in 2-Bromo-3',5'-dipivaloxyacetophenone allows for Suzuki-Miyaura or Ullmann couplings, enabling diversification of the acetophenone scaffold . The tert-butylamino group in 2-tert-Butylamino-3',5'-dipivaloxyacetophenone introduces basicity, facilitating salt formation (e.g., HCl) for improved aqueous solubility in drug formulations .
Biological Applications: 4'-Hydroxy-3',5'-dimethoxyacetophenone exhibits antioxidant activity due to its phenolic hydroxyl group, contrasting with the non-polar pivaloyloxy derivatives . this compound’s steric bulk protects labile functional groups in prodrugs, as demonstrated in Reddy et al.’s study on targeted drug delivery .
Biological Activity
3',5'-Dipivaloxyacetophenone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound is a derivative of acetophenone, characterized by the presence of two pivaloyloxy groups at the 3' and 5' positions. The molecular formula is C_{15}H_{18}O_4, and its structure can be represented as follows:
The compound's unique structure influences its solubility, stability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. Research indicates that it may modulate enzyme activity and influence various signaling pathways within cells.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Interaction: It may interact with cell surface receptors, influencing signal transduction and cellular responses to external stimuli.
Antitumor Activity
Studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro:
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell growth |
| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
These findings suggest that this compound possesses cytotoxic properties that may be useful in developing anticancer therapies.
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Case Study on Cancer Cell Lines:
- Researchers treated various cancer cell lines with different concentrations of the compound over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability, particularly in breast and lung cancer cells.
-
In Vivo Studies:
- Animal models were used to assess the compound's efficacy in reducing tumor size. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption: The compound is absorbed through oral administration, with peak plasma concentrations observed within 2 hours.
- Metabolism: It undergoes hepatic metabolism, primarily through conjugation reactions.
- Excretion: The metabolites are excreted via urine, with a half-life ranging from 4 to 6 hours.
Q & A
Q. What are the established synthetic routes for 3',5'-Dipivaloxyacetophenone?
The synthesis of this compound can be inferred from analogous methods for structurally related acetophenones. A common approach involves pivaloylation of a dihydroxyacetophenone precursor using pivaloyl chloride or anhydride under controlled pH (e.g., pH 4–6) to minimize side reactions. For example, similar compounds like 4’-(2,4-Difluorophenoxy)acetophenone are synthesized via nucleophilic substitution under mildly acidic conditions, followed by distillation and reduced-pressure rectification for purification . The use of protecting groups (e.g., tert-butyl in ) may also guide the synthesis of derivatives .
Q. What analytical techniques are recommended for characterizing this compound?
High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is critical for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity. For example, 2',6'-Dihydroxy-4'-methoxyacetophenone derivatives are validated using HPLC and NMR to resolve substituent positions . Additionally, infrared (IR) spectroscopy can identify ester (pivaloyl) and ketone functional groups .
Q. How should researchers handle and store this compound safely?
While direct safety data for this compound is limited, protocols for structurally similar acetophenones recommend storing the compound in airtight containers at ambient temperatures, protected from light and moisture. Handling should follow general laboratory safety practices (gloves, goggles) due to potential irritant properties, as seen in safety guidelines for 4'-Hydroxy-3',5'-dimethoxyacetophenone .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves varying reaction parameters such as:
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) may enhance esterification efficiency, as used in dihydroxyacetophenone derivatization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) can stabilize intermediates in nucleophilic acyl substitution.
- Temperature control : Elevated temperatures (60–80°C) may accelerate pivaloylation but require monitoring to avoid decomposition. Parallel reaction screening (e.g., Design of Experiments) is advised to identify optimal conditions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data may arise from rotational isomerism or residual solvents. Advanced strategies include:
- 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals, as demonstrated in flavanone characterization .
- High-resolution MS (HRMS) : To distinguish between isobaric ions and confirm molecular formulae.
- X-ray crystallography : For unambiguous structural confirmation, if crystallizable derivatives are available .
Q. How does the pivaloyl group influence the compound's reactivity in downstream applications?
The bulky pivaloyl (tert-butyloxycarbonyl) group enhances steric hindrance, reducing undesired nucleophilic attacks. This property is leveraged in protecting hydroxyl groups during multi-step syntheses, as seen in tert-butylamino-dipivaloxyacetophenone derivatives used as standards . Additionally, the electron-withdrawing effect of the pivaloyl group may modulate the ketone's electrophilicity in cross-coupling reactions .
Methodological Challenges & Applications
Q. What are the challenges in scaling up this compound synthesis for industrial research?
Key challenges include:
- Purification at scale : Reduced-pressure distillation may become inefficient; alternatives like column chromatography or recrystallization should be evaluated .
- Byproduct management : Hydrolysis of pivaloyl groups under basic conditions requires strict pH control during workup.
- Cost of reagents : Pivaloyl chloride is expensive; optimizing stoichiometry or recycling solvents can reduce costs .
Q. How is this compound utilized in proteomics or biochemical studies?
While direct evidence is limited, related acetophenones serve as:
- Photoaffinity labels : Modified with photoreactive groups (e.g., diazirines) to study protein-ligand interactions.
- Enzyme inhibitors : The pivaloyl group may mimic natural substrates in kinetic assays, as seen in antioxidant studies of dimethoxyacetophenones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
